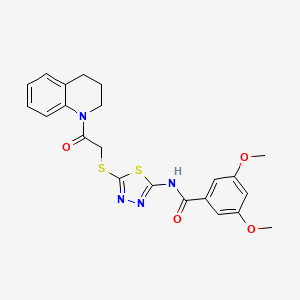

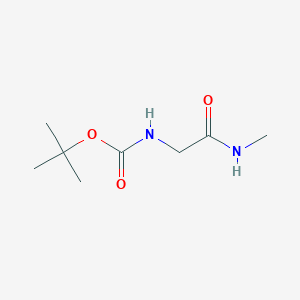

![molecular formula C23H17N5O2 B2915308 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899737-35-0](/img/structure/B2915308.png)

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been of significant interest in medicinal chemistry as they serve as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can be designed to mimic hinge region binding interactions in kinase active sites . This allows the molecules to direct their activity and selectivity to multiple oncogenic targets through focused chemical modification .科学的研究の応用

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively . The compound’s derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), suggesting its potential use in developing new anticancer drugs .

Antileishmanial Activity

In the field of parasitology, derivatives of this compound have been evaluated for their antileishmanial properties. Leishmaniasis is a disease caused by protozoan parasites, and the compound has shown promising in vitro activity against the promastigote form of the parasite . Molecular simulation studies have supported these findings, indicating a good binding affinity within the active site of the target enzyme.

Antimalarial Evaluation

The compound has also been studied for its antimalarial effects. Malaria is a life-threatening disease caused by Plasmodium parasites, and there is a continuous need for new therapeutic agents due to the emergence of drug-resistant strains. The compound’s ability to inhibit the growth of malaria parasites makes it a candidate for further antimalarial drug development .

Anti-Angiogenic Properties

Research into the anti-angiogenic properties of this compound has been conducted, which is crucial for cancer treatment as angiogenesis plays a significant role in tumor growth and metastasis. The compound’s derivatives have been studied for their ability to inhibit the formation of new blood vessels, which could potentially restrict the nutrient supply to tumors and inhibit their growth .

DNA Cleavage Studies

The compound has been a subject of study for its DNA cleavage capabilities. DNA cleavage agents are important in the development of chemotherapeutic drugs as they can induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively cleave DNA, which could be harnessed for cancer treatment .

Molecular Modeling and Drug Design

Due to its versatile chemical structure, this compound is used extensively in molecular modeling and drug design. Its scaffold can be modified to create new molecules with potential therapeutic effects. The compound serves as a starting point for the synthesis of novel derivatives with improved pharmacological profiles .

Enzymatic Inhibitory Activity

The compound has been investigated for its inhibitory activity against various enzymes. Enzyme inhibitors are widely used as drugs to treat diseases by regulating metabolic pathways. The compound’s ability to inhibit specific enzymes makes it valuable for the development of new medications .

Pharmaceutical Chemistry Research

In pharmaceutical chemistry, this compound is used for the synthesis of new chemical entities with potential medicinal applications. Its complex structure allows for the exploration of diverse chemical reactions, leading to the discovery of new pharmacophores .

作用機序

将来の方向性

Pyrazolo[3,4-d]pyrimidines have been progressing to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers . This suggests that there is ongoing research and development in this field, and “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” could potentially be a part of future investigations.

特性

IUPAC Name |

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2/c1-15-6-10-19(11-7-15)28-21-20(13-25-28)23(30)27(14-24-21)26-22(29)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBUDQKDGPSMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

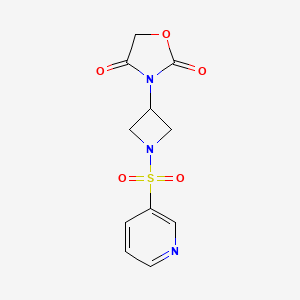

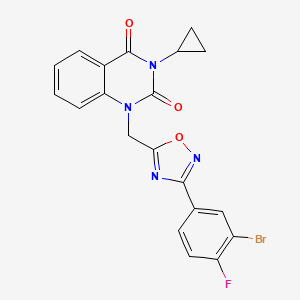

![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2915234.png)

![[4-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B2915236.png)

![N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)

![2-Chloro-3-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2915239.png)

![(3aR,4R,6S,6aS)-methyl 4-((Z)-2,3-bis(tert-butoxycarbonyl)guanidino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B2915242.png)

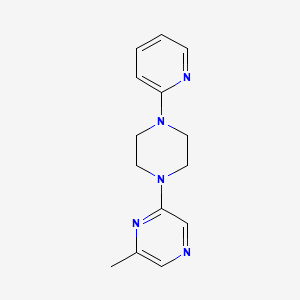

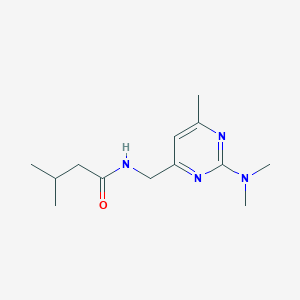

![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)

![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide](/img/structure/B2915247.png)